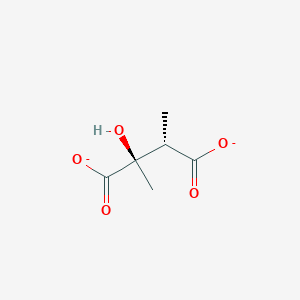
(2R,3S)-2,3-Dimethylmalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2,3-dimethylmalate(2-) is dicarboxylate anion of (2R,3S)-2,3-dimethylmalic acid. It is a conjugate base of a (2R,3S)-2,3-dimethylmalic acid.
Wissenschaftliche Forschungsanwendungen
Enzymatic Preparation and Absolute Configuration
(2R,3S)-2,3-Dimethylmalate plays a significant role in enzymatic processes. A method for its enzymatic preparation using propionate, pyruvate, and partially purified 2,3-dimethylmalate lyase from Clostridium barkeri was established. This process helped in obtaining a chemically and optically pure isomer of 2,3-dimethylmalic acid. Three-dimensional X-ray structure analysis confirmed its (2R,3S) configuration, highlighting its significance in stereochemistry related to certain alkaloids (Lill et al., 1980).
Stereochemical Course of Enzyme Reactions
Another study focused on the stereochemical course of reactions involving (2R,3S)-2,3-dimethylmalate lyase. The research demonstrated that the lyase reaction proceeds with inversion of configuration at C-3 of the substrate, becoming C-2 of propionate. This finding is crucial for understanding the enzymatic processes and metabolic pathways in which this compound is involved (Löhlein & Eggerer, 1982).
Involvement in Nicotinic Acid Metabolism
(2R,3S)-2,3-Dimethylmalate has been identified as an intermediate in the degradation of nicotinic acid by Clostridium barkeri. The isolation of different isomers of 2,3-dimethylmalic acid and their interaction with 2,3-dimethylmalate lyase contributed to understanding the pathway of nicotinic acid metabolism (Kollmann-Koch & Eggerer, 1984).
Role in Chemical Synthesis and Polymerization
The compound also finds applications in chemical synthesis and polymerization. For example, copolymerization of 2,3-dimethylmaleic anhydride with vinyl ethers yielded alternating copolymers, indicating its potential use in creating specialized polymeric materials (Floriańczyk et al., 1981).
Catalytic Mechanism in Enzymatic Reactions
Research into the catalytic mechanism of enzymes like 2,3-dimethylmalate lyase, a member of the isocitrate lyase superfamily, provided insights into the enzymatic cleavage of α-hydroxy acid substrates. Quantum mechanical/molecular mechanical methods applied to 2,3-dimethylmalate lyase suggested the roles of specific amino acids in the enzyme’s active site, deepening our understanding of enzymatic reaction mechanisms (Jongkon et al., 2015).
Eigenschaften
Molekularformel |
C6H8O5-2 |
|---|---|
Molekulargewicht |
160.12 g/mol |
IUPAC-Name |
(2R,3S)-2-hydroxy-2,3-dimethylbutanedioate |
InChI |
InChI=1S/C6H10O5/c1-3(4(7)8)6(2,11)5(9)10/h3,11H,1-2H3,(H,7,8)(H,9,10)/p-2/t3-,6-/m1/s1 |
InChI-Schlüssel |
WTIIULQJLZEHGZ-AWFVSMACSA-L |
Isomerische SMILES |
C[C@H](C(=O)[O-])[C@](C)(C(=O)[O-])O |
Kanonische SMILES |
CC(C(=O)[O-])C(C)(C(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




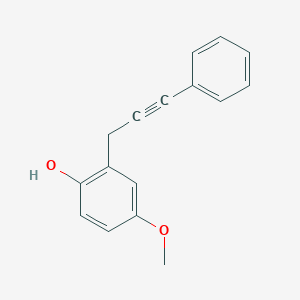
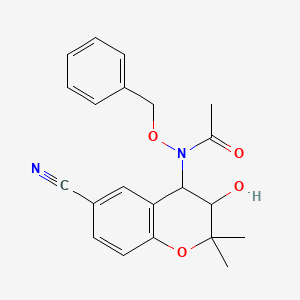
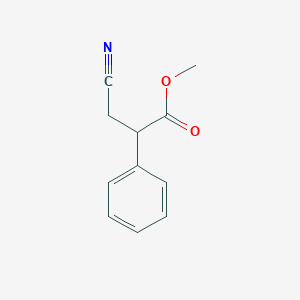
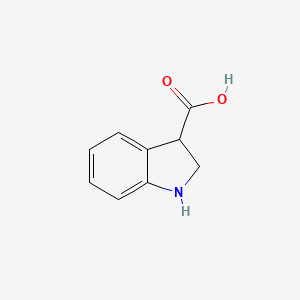
![1-(8-Methyl-3-p-tolyl-8-aza-bicyclo[3.2.1]oct-2-yl)-propan-1-one](/img/structure/B1258409.png)
![Oxazolo[3,2-a]pyridine](/img/structure/B1258410.png)

![7-[(4S)-3-(3-Cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-YL]heptanoic acid](/img/structure/B1258413.png)
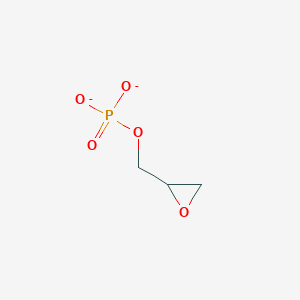
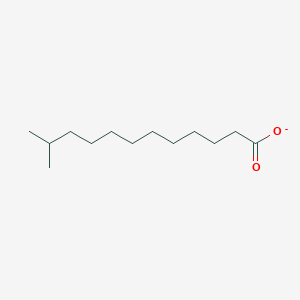
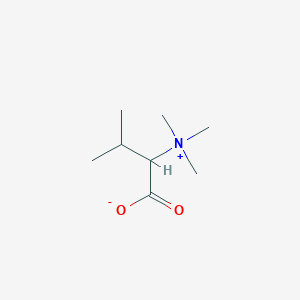
![(1R,3S,5E)-5-[(2Z)-2-[(1S,3aS,7aS)-1-[(1S)-1-(3-hydroxy-3-methylbutoxy)ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1258418.png)
![[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-[(2S,4S)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-yl]methanone](/img/structure/B1258422.png)